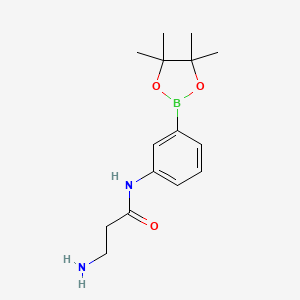
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide
概要
説明
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound that features a boronic ester group, which is known for its versatility in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide can undergo various types of chemical reactions, including:
Suzuki Coupling: This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino group.
Major Products
Biaryl Compounds: From Suzuki coupling.
Boronic Acids: From oxidation of the boronic ester group.
科学的研究の応用
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of potential drug candidates due to its ability to form stable boron-containing compounds.
Materials Science: Employed in the development of new materials with unique properties, such as polymers and sensors.
Organic Synthesis: Acts as a versatile building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester and amino groups. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions . The amino group can act as a nucleophile in substitution reactions .
類似化合物との比較
Similar Compounds
Uniqueness
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is unique due to the presence of both the boronic ester and amino groups, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.
生物活性
3-amino-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanamide is a compound of interest due to its potential biological activities. Its unique structure incorporates a dioxaborolane moiety which may contribute to its interactions in biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C₁₅H₂₃BN₂O₃
- CAS Number : 1452577-79-5
- Molecular Weight : 277.15 g/mol
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets such as enzymes and receptors. The dioxaborolane group may facilitate covalent bonding with nucleophiles in biological systems, enhancing its inhibitory effects on target proteins.
Inhibitory Effects
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that boron-containing compounds can inhibit proteasome activity, which is crucial in regulating protein degradation in cells.
| Compound | Target Enzyme | Inhibition Percentage | Reference |
|---|---|---|---|
| This compound | β5i subunit of immunoproteasome | 62% at 1 µM | |
| Similar Boron Compounds | Various proteasomes | Up to 78% inhibition observed |
Case Studies
- Proteasome Inhibition : A study evaluated the effect of various boron-containing compounds on the immunoproteasome's β5i subunit. The tested compound showed comparable inhibition rates to established inhibitors like carfilzomib.
-
Cell Viability Assays : Additional experiments assessed the cytotoxicity of the compound in cancer cell lines. Results indicated that at higher concentrations (above 10 µM), the compound reduced cell viability significantly.
- Cell Lines Tested : HeLa and MCF-7 cells.
- Results : IC50 values were determined to be around 15 µM for both cell lines.
特性
IUPAC Name |
3-amino-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-7-12(10-11)18-13(19)8-9-17/h5-7,10H,8-9,17H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFJGJJJTJDQPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















